molecular formula C9H8N2O B1317080 1-(1H-indazol-3-yl)ethanone CAS No. 4498-72-0

1-(1H-indazol-3-yl)ethanone

Cat. No. B1317080
Key on ui cas rn: 4498-72-0
M. Wt: 160.17 g/mol
InChI Key: BJEQUPDOOXOTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06800641B2

Procedure details

To a heterogeneous mixture of [(2R)-7-amino-8-methyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl 4-methylbenzenesulfonate hydrochloride (0.93 g, 2.75 mmole) in benzene (10 mL) was added anhydrous potassium acetate (0.50 g, 5.1 mmole) and acetic anhydride (0.80 mL, 8.3 mmole). The temperature was increased to 50° C., and isoamyl nitrite (0.55 mL, 4.1 mmole) was added dropwise. The temperature was further increased and held at 80° C. for a period of 10 hours. When the reaction was complete, the solvent was removed in vacuum and replaced with ethyl acetate in equal volume. The solution was washed with 2N aqueous HCl, saturated aqueous sodium bicarbonate, brine and then dried over magnesium sulfate. After the solution was filtered and concentrated in vacuum, the crude residue was triturated with methylene chloride/methanol (3:1, 6 mL) to obtain the intermediate acetyl indazole as yellow solid (0.87 g, 82%). The acetyl group was hydrolyzed by refluxing in concentrated hydrochloric acid for a period of 12 hours. After cooling to room temperature, the reaction was neutralized with ammonium hydroxide, extracted with methylene chloride and the extract dried over magnesium sulfate, filtered and concentrated in vacuum to yield 0.76 g (99%) of the (R)-enantiomer of the title compound as a yellow solid.
Name
[(2R)-7-amino-8-methyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl 4-methylbenzenesulfonate hydrochloride
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
potassium acetate
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
Cl.CC1C=CC(S(OC[C@@H]2O[C:18]3[C:20]([CH3:25])=[C:21]([NH2:24])[CH:22]=[CH:23][C:17]=3OC2)(=O)=O)=CC=1.[C:26]([O-:29])(=O)[CH3:27].[K+].C(OC(=O)C)(=O)C.[N:38](OCCC(C)C)=O>C1C=CC=CC=1>[C:26]([C:25]1[C:20]2[C:21](=[CH:22][CH:23]=[CH:17][CH:18]=2)[NH:24][N:38]=1)(=[O:29])[CH3:27] |f:0.1,2.3|

Inputs

Step One
Name
[(2R)-7-amino-8-methyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl 4-methylbenzenesulfonate hydrochloride
Quantity
0.93 g
Type
reactant
Smiles
Cl.CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]1COC2=C(O1)C(=C(C=C2)N)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
potassium acetate
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0.55 mL
Type
reactant
Smiles
N(=O)OCCC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was further increased
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuum
WASH
Type
WASH
Details
The solution was washed with 2N aqueous HCl, saturated aqueous sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After the solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
the crude residue was triturated with methylene chloride/methanol (3:1, 6 mL)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(=O)C1=NNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 197.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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